Fumaryl acetone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fumaryl acetone can be synthesized through various methods. One common method involves the reaction of maleic anhydride with phthaloyl chloride in the presence of anhydrous zinc chloride. The reaction mixture is heated in an oil bath, and the product is distilled to obtain fumaryl chloride, which can then be hydrolyzed to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Fumaryl acetone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound .
Scientific Research Applications
Fumaryl acetone has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is studied for its role in metabolic pathways, particularly in the tyrosine catabolic pathway.
Mechanism of Action
Fumaryl acetone exerts its effects through its involvement in the tyrosine catabolic pathway. It is a substrate for the enzyme fumarylacetoacetate hydrolase, which catalyzes the hydrolytic cleavage of fumarylacetoacetate to produce fumarate and acetoacetate. This reaction is crucial for the proper breakdown of tyrosine and the prevention of toxic metabolite accumulation .
Comparison with Similar Compounds
Similar Compounds
Fumaric Acid: Fumaric acid is a butenedioic acid with a similar structure to fumaryl acetone.
Succinylacetone: Succinylacetone is another metabolite in the tyrosine catabolic pathway.
Uniqueness
This compound is unique due to its specific role in the tyrosine catabolic pathway and its potential applications in scientific research. Its ability to undergo various chemical reactions and its involvement in metabolic processes make it a valuable compound for further study and application.
Properties
IUPAC Name |
cyclohept-6-ene-1,3,5-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-5-1-2-6(9)4-7(10)3-5/h1-2H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBCDZWXQXOVTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC(=O)C=CC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212166 | |
Record name | Fumaryl acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62966-21-6 | |
Record name | Fumarylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062966216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fumaryl acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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